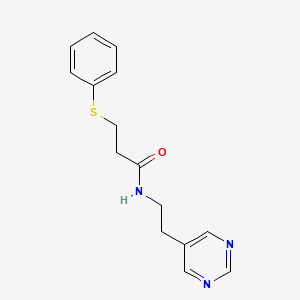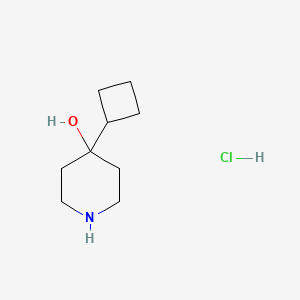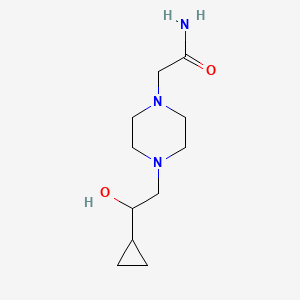
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- One-Step Synthesis of Pyrimidine Derivatives : Research by Harutyunyan et al. (2015) involved the synthesis of various pyrimidine derivatives, including compounds related to 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide, using substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids and aromatic amines. This demonstrates its potential in the field of organic synthesis (Harutyunyan et al., 2015).
- Development of Pyrimidin-4-amine-Based Fungicides : A study by Liu et al. (2023) on the development of pyrimidin-4-amine-based fungicides, a class to which 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide belongs, highlights its potential in agricultural applications (Liu et al., 2023).
Biological Activity and Applications
- Herbicidal Activity : Liu and Shi (2014) discussed the synthesis and evaluation of similar compounds, demonstrating moderate to good selective herbicidal activity, suggesting potential agricultural applications (Liu & Shi, 2014).
- Anticonvulsant Properties : Kamiński et al. (2016) synthesized a series of propanamide derivatives with potential anticonvulsant properties, indicating possible pharmaceutical applications for similar compounds (Kamiński et al., 2016).
Molecular Structure and Analysis
- Electronic Structure and Molecular Assembly : Acosta et al. (2013) studied the molecular structure and hydrogen-bonded assembly of closely related pyrimidine derivatives, providing insights into the molecular characteristics of compounds like 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide (Acosta et al., 2013).
Synthesis of Related Compounds
- Synthesis of Nilotinib : A study by Wang Cong-zhan (2009) on the synthesis of Nilotinib, a cancer treatment drug, involves a process that could be relevant for synthesizing compounds like 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide (Wang Cong-zhan, 2009).
Potential Therapeutic Applications
- Antibacterial Activity : Research by Tumosienė et al. (2012) on the synthesis of azole derivatives from propanamides, similar to the compound , revealed promising antibacterial activity, indicating potential therapeutic applications (Tumosienė et al., 2012).
Additional Insights
- Chemical Probes for ADP-Ribosylation : A study by Lindgren et al. (2013) on the synthesis and evaluation of inhibitors for ADP-ribosyltransferase, using compounds similar to 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide, could provide insights into its use as a chemical probe in biochemical research (Lindgren et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cyclin-dependent protein kinases (cdks), especially cdk12 and/or cdk13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
If the compound does indeed target cdks, it could potentially affect pathways related to cell cycle regulation and transcriptional elongation .
Result of Action
If the compound inhibits cdks, it could potentially lead to cell cycle arrest and altered gene expression .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPLKTVZTTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)

![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)
![2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2801414.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)
